molecular formula C5H9ClN2O B6233168 (1R)-1-(1H-imidazol-4-yl)ethan-1-ol hydrochloride CAS No. 2757961-42-3

(1R)-1-(1H-imidazol-4-yl)ethan-1-ol hydrochloride

Cat. No.: B6233168
CAS No.: 2757961-42-3
M. Wt: 148.6
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Description

(1R)-1-(1H-imidazol-4-yl)ethan-1-ol hydrochloride is a chemical compound with a unique structure that includes an imidazole ring and an ethanol group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1H-imidazol-4-yl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the imidazole ring, which can be achieved through the Debus-Radziszewski imidazole synthesis.

    Formation of Ethanol Group: The ethanol group is introduced through a reduction reaction, often using sodium borohydride (NaBH4) as the reducing agent.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1H-imidazol-4-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as halides and amines can react with the imidazole ring under basic conditions.

Major Products

    Oxidation: The major products include imidazole-4-carboxylic acid and imidazole-4-aldehyde.

    Reduction: The major product is the reduced form of the imidazole ring.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

(1R)-1-(1H-imidazol-4-yl)ethan-1-ol hydrochloride is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential role as a ligand in enzyme-catalyzed reactions and its interaction with biomolecules.

Medicine

The compound has potential therapeutic applications, including its use as an antifungal or antibacterial agent due to the presence of the imidazole ring.

Industry

In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(1H-imidazol-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1H-imidazol-4-yl)ethan-1-ol: Lacks the stereochemistry and hydrochloride salt form.

    (1R)-1-(1H-imidazol-4-yl)ethan-1-amine: Contains an amine group instead of an ethanol group.

    (1R)-1-(1H-imidazol-4-yl)propan-1-ol: Has a propanol group instead of an ethanol group.

Uniqueness

(1R)-1-(1H-imidazol-4-yl)ethan-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of both an imidazole ring and an ethanol group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

2757961-42-3

Molecular Formula

C5H9ClN2O

Molecular Weight

148.6

Purity

95

Origin of Product

United States

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